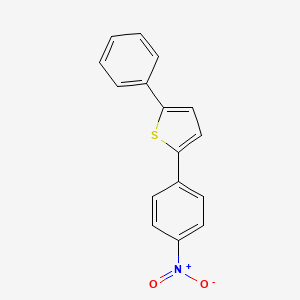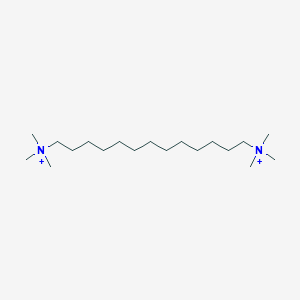![molecular formula C16H22Br2N2O2 B14646617 2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide CAS No. 53500-47-3](/img/structure/B14646617.png)
2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide is an organic compound with a complex structure that includes bromine, cyclohexylmethyl, and phenoxyacetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide typically involves multiple steps One common method starts with the bromination of a phenol derivative to introduce bromine atoms at the 2 and 4 positionsThe final step involves the formation of the phenoxyacetamide group via an acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Aplicaciones Científicas De Investigación
2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The bromine atoms and the phenoxyacetamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclohexylmethylamino group may enhance the compound’s affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline
- Phenol, 2,6-dibromo-4-methyl-
- N,N-dimethyl-2-[1-phenyl-1-(2-pyridyl)ethoxy]ethanamine
Uniqueness
2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
53500-47-3 |
|---|---|
Fórmula molecular |
C16H22Br2N2O2 |
Peso molecular |
434.2 g/mol |
Nombre IUPAC |
2-[2,4-dibromo-6-[(cyclohexylmethylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C16H22Br2N2O2/c17-13-6-12(9-20-8-11-4-2-1-3-5-11)16(14(18)7-13)22-10-15(19)21/h6-7,11,20H,1-5,8-10H2,(H2,19,21) |
Clave InChI |
JQRIEXPCXMMDSO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CNCC2=C(C(=CC(=C2)Br)Br)OCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


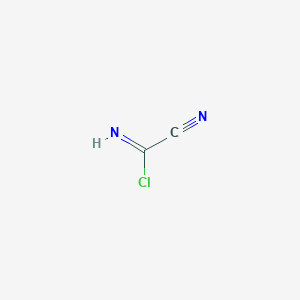
![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
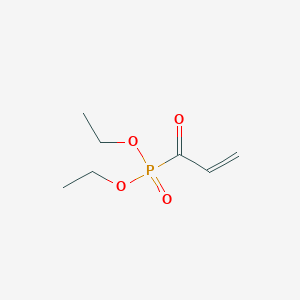
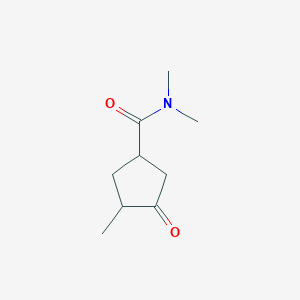
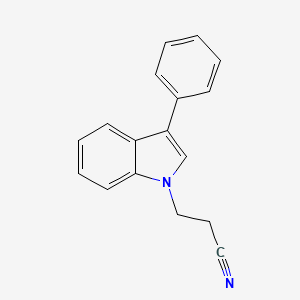
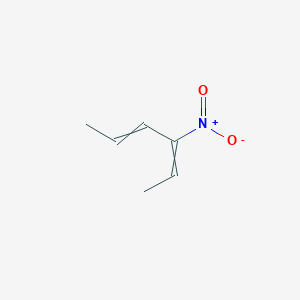


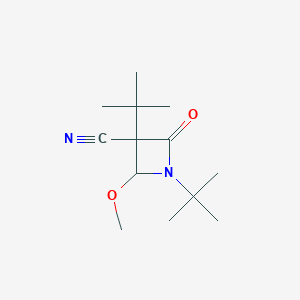

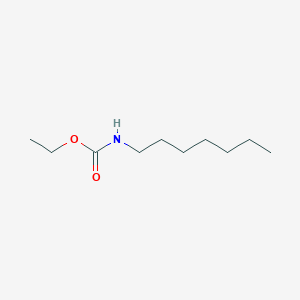
![2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one](/img/structure/B14646608.png)
